molecular formula C28H25N3O3S B2440210 N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 872208-30-5

N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2440210
CAS RN: 872208-30-5
M. Wt: 483.59
InChI Key: ZVJRUCUOCCLNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H25N3O3S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Synthesis

Research has shown interest in the formation and structural analysis of heterocyclic compounds, which are crucial in the development of pharmaceuticals due to their diverse biological activities. For example, studies on the synthesis of heterocyclic derivatives involving guanidine highlight the significance of structural analysis through X-ray crystallography to understand their potential applications (J. Banfield, G. Fallon, B. M. Gatehouse, 1987). Similarly, the synthesis of novel compounds through carbodiimide condensation offers a pathway for creating derivatives with potential antimicrobial properties (P. Yu et al., 2014).

Anti-inflammatory and Analgesic Agents

The development of compounds derived from visnaginone and khellinone demonstrates the pursuit of new anti-inflammatory and analgesic agents. Such compounds have been shown to inhibit cyclooxygenase (COX) enzymes and exhibit analgesic and anti-inflammatory activities, suggesting their potential for therapeutic use (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of heterocycles incorporating the antipyrine moiety and their evaluation for antimicrobial activity underscore the ongoing research into novel antimicrobial agents. These studies involve characterizing new compounds and testing their efficacy against various microbial strains (S. Bondock et al., 2008).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-16-12-17(2)14-20(13-16)31-27(33)26-25(21-9-5-6-11-23(21)34-26)30-28(31)35-15-24(32)29-22-10-7-8-18(3)19(22)4/h5-14H,15H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJRUCUOCCLNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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